molecular formula C21H25N3O2 B14394424 N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide CAS No. 88138-01-6

N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide

Cat. No.: B14394424
CAS No.: 88138-01-6
M. Wt: 351.4 g/mol
InChI Key: CEHJCWISHQWDHI-UHFFFAOYSA-N
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Description

N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide is a chemical compound that features a benzimidazole moiety linked to a phenylacetamide group through a hexyl ether chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide is unique due to its combination of a benzimidazole ring with a phenylacetamide group, linked by a flexible hexyl ether chain. This structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Properties

CAS No.

88138-01-6

Molecular Formula

C21H25N3O2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-[6-(benzimidazol-1-yl)hexoxy]phenyl]acetamide

InChI

InChI=1S/C21H25N3O2/c1-17(25)23-18-10-12-19(13-11-18)26-15-7-3-2-6-14-24-16-22-20-8-4-5-9-21(20)24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3,(H,23,25)

InChI Key

CEHJCWISHQWDHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCCCN2C=NC3=CC=CC=C32

Origin of Product

United States

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